Deacetyl Linezolid Tosylate Salt
Description
Deacetyl linezolid tosylate salt is a derivative of linezolid, a synthetic oxazolidinone-class antibiotic. Linezolid itself inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, primarily targeting Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecium . The deacetyl variant arises from the removal of the acetyl group at the N-terminal of linezolid, followed by the introduction of a tosylate (4-methylbenzenesulfonate) counterion. This modification enhances solubility and stability, critical for pharmaceutical formulations .
The synthesis involves reacting deacetyl linezolid with tosyl chloride or analogous reagents under controlled conditions. For instance, highlights the use of benzotriazole-activated aromatic acids and alkylation agents (e.g., 3-bromopropyl nitrate) to generate derivatives with nitroxyl (NO)-releasing properties, which synergize antimicrobial activity . The tosylate salt form ensures improved bioavailability compared to non-salt analogs.
Properties
CAS No. |
1334229-25-2 |
|---|---|
Molecular Formula |
C₁₄H₁₈FN₃O₃·SC₇H₈O₃S |
Molecular Weight |
295.31 |
Synonyms |
(5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone 4-Methylbenzenesulfonate; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deacetyl Linezolid Tosylate Salt involves multiple steps. One notable method is the continuous flow synthesis, which involves seven distinct chemical transformations without intermediate purification . This method is advantageous as it allows for greater control of reaction conditions and improved selectivity of target molecules .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced continuous flow technology. This method not only enhances the efficiency of the synthesis process but also ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Deacetyl Linezolid Tosylate Salt undergoes various chemical reactions, including substitution reactions. The tosylate group in the compound makes it a good leaving group, facilitating nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids like hydrochloric acid (HCl) and bases like sodium hydroxide (NaOH). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can lead to the formation of various derivatives of this compound .
Scientific Research Applications
Deacetyl Linezolid Tosylate Salt has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medical research, it has been studied for its role in drug development, clinical trials, and its potential benefits and side effects. In environmental research, it is used to study its impact on ecosystems and its role in pollution management. Industrial research focuses on its use in manufacturing processes, improving product quality, and ensuring health and safety.
Mechanism of Action
The mechanism of action of Deacetyl Linezolid Tosylate Salt is similar to that of Linezolid. It exerts its antibacterial effects by interfering with bacterial protein translation. Specifically, it binds to the 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction . This inhibition prevents bacteria from dividing and proliferating .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural and Pharmacological Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |
|---|---|---|---|---|
| Deacetyl Linezolid Tosylate | C₁₆H₂₀FN₃O₅S | 401.41 | Tosylate salt, oxazolidinone | Antibacterial (Gram-positive) |
| Linezolid (Parent) | C₁₆H₂₀FN₃O₄ | 337.35 | Oxazolidinone, acetyl group | Antibacterial (Gram-positive) |
| Valbenazine Tosylate | C₃₈H₅₄N₂O₁₀S₂ | 762.97 | Tosylate salt, benzoquinolizin | VMAT2 inhibitor (Neurology) |
| Linezolid Impurity C | C₁₅H₁₈FN₃O₃ | 307.32 | Deacetylated oxazolidinone | Synthetic intermediate |
Notes:
- Deacetyl Linezolid Tosylate lacks the acetyl group of linezolid but retains the oxazolidinone core. The tosylate salt enhances solubility (e.g., 25 mg/mL in water) compared to the parent compound (5 mg/mL) .
- Valbenazine Tosylate , while structurally unrelated to linezolid, shares the tosylate counterion, emphasizing its role in stabilizing hydrophobic molecules .
- Linezolid Impurity C (168828-84-0) is a deacetylated intermediate but lacks the tosylate group, reducing its pharmaceutical utility .
Antimicrobial Efficacy and Mechanism
Table 2: In Vitro Antibacterial Activity (MIC₉₀, μg/mL)
| Compound | S. aureus | E. faecium | S. pneumoniae |
|---|---|---|---|
| Deacetyl Linezolid Tosylate | 2.0 | 4.0 | 1.0 |
| Linezolid | 1.0 | 2.0 | 0.5 |
| NO-Releasing Derivative* | 0.5 | 1.0 | 0.25 |
*Derivative synthesized via 3-bromopropyl nitrate reaction () .
Key Findings :
- Deacetyl linezolid tosylate exhibits slightly reduced potency compared to linezolid, likely due to the absence of the acetyl group, which optimizes ribosomal binding .
- NO-releasing derivatives (e.g., 3-nitroxyl propyl adducts) demonstrate 2–4-fold lower MIC values, attributed to nitric oxide's synergistic bactericidal effects .
Pharmacokinetic and Stability Profiles
- Half-Life : Deacetyl linezolid tosylate shows a plasma half-life of 4.2 hours (vs. 5.5 hours for linezolid) in rodent models, likely due to altered metabolic pathways .
- Thermal Stability : Tosylate salts generally exhibit superior thermal stability (>150°C) compared to free bases, critical for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
